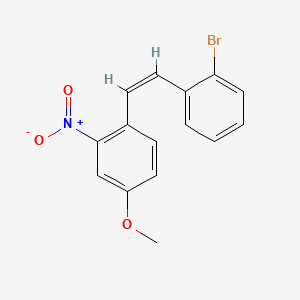
cis-BrAAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bromoacetamidomethyl (cis-BrAAM) is an organic compound with the chemical formula C24H37BrN2O3. It is a derivative of acetamide, where a bromine atom is attached to the carbon adjacent to the amide group. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bromoacetamidomethyl typically involves the bromination of acetamidomethyl precursors. One common method is the reaction of acetamidomethyl chloride with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the cis isomer. The reaction can be represented as follows:
CH3CONHCH2Cl+Br2→CH3CONHCH2Br+HCl
Industrial Production Methods
In industrial settings, the production of cis-Bromoacetamidomethyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Bromoacetamidomethyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in cis-Bromoacetamidomethyl can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction is commonly used to introduce different functional groups into the molecule.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of cis-Bromoacetamidomethyl can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under mild to moderate temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
cis-Bromoacetamidomethyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules such as proteins and nucleic acids. It is often used in the development of probes and labeling agents for biological studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cis-Bromoacetamidomethyl involves its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon adjacent to the amide group. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Bromoacetamidomethyl: The trans isomer of bromoacetamidomethyl, which has different spatial arrangement of atoms.
Bromoacetamide: A simpler derivative with a bromine atom attached directly to the acetamide group.
Chloroacetamidomethyl: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
cis-Bromoacetamidomethyl is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. The cis configuration can lead to different steric and electronic effects compared to its trans isomer or other halogenated derivatives. This uniqueness makes it valuable in applications where precise control of molecular interactions is required.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of cis-BrAAM can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2-bromoacetyl chloride", "2-aminomethyl-1-cyclopentanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl chloride is reacted with 2-aminomethyl-1-cyclopentanol in the presence of sodium hydroxide to form the intermediate compound 2-(aminomethyl)-1-cyclopentanecarboxylic acid chloride.", "Step 2: The intermediate compound is then treated with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then reacted with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is then extracted with diethyl ether to obtain the final product, cis-BrAAM." ] } | |
CAS-Nummer |
97879-27-1 |
Molekularformel |
C₂₄H₃₇BrN₂O₃ |
Molekulargewicht |
481.47 |
Synonyme |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)







![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)
